Cas no 2228589-00-0 (1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide)

1-(2-Methylpropyl)-1H-pyrazole-3-sulfonamide is a specialized sulfonamide derivative featuring a pyrazole core substituted with a 2-methylpropyl group at the nitrogen position. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate or bioactive scaffold. The sulfonamide moiety enhances its binding affinity to biological targets, while the branched alkyl group may improve lipophilicity and metabolic stability. Its structural features make it a candidate for further derivatization in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound’s synthetic accessibility and functional group compatibility further support its utility in exploratory chemistry.
1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide structure
2228589-00-0 structure
Product name:1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide
CAS No:2228589-00-0
MF:C7H13N3O2S
Molecular Weight:203.262019872665
CID:6509064
PubChem ID:165856797

1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide 化学的及び物理的性質

名前と識別子

    • 1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide
    • 2228589-00-0
    • EN300-1991289
    • インチ: 1S/C7H13N3O2S/c1-6(2)5-10-4-3-7(9-10)13(8,11)12/h3-4,6H,5H2,1-2H3,(H2,8,11,12)
    • InChIKey: MBDHHPYBVDUJOP-UHFFFAOYSA-N
    • SMILES: S(C1C=CN(CC(C)C)N=1)(N)(=O)=O

計算された属性

  • 精确分子量: 203.07284784g/mol
  • 同位素质量: 203.07284784g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 257
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86.4Ų
  • XLogP3: 0.4

1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1991289-2.5g
1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide
2228589-00-0
2.5g
$3417.0 2023-09-16
Enamine
EN300-1991289-0.05g
1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide
2228589-00-0
0.05g
$1464.0 2023-09-16
Enamine
EN300-1991289-1.0g
1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide
2228589-00-0
1g
$1742.0 2023-06-01
Enamine
EN300-1991289-5.0g
1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide
2228589-00-0
5g
$5056.0 2023-06-01
Enamine
EN300-1991289-10.0g
1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide
2228589-00-0
10g
$7497.0 2023-06-01
Enamine
EN300-1991289-5g
1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide
2228589-00-0
5g
$5056.0 2023-09-16
Enamine
EN300-1991289-0.5g
1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide
2228589-00-0
0.5g
$1673.0 2023-09-16
Enamine
EN300-1991289-0.25g
1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide
2228589-00-0
0.25g
$1604.0 2023-09-16
Enamine
EN300-1991289-1g
1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide
2228589-00-0
1g
$1742.0 2023-09-16
Enamine
EN300-1991289-0.1g
1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide
2228589-00-0
0.1g
$1533.0 2023-09-16

1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide 関連文献

1-(2-methylpropyl)-1H-pyrazole-3-sulfonamideに関する追加情報

Research Brief on 1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide (CAS: 2228589-00-0): Recent Advances and Applications

1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide (CAS: 2228589-00-0) is a sulfonamide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, particularly in the context of enzyme inhibition and drug discovery. This research brief aims to summarize the latest findings related to this compound, highlighting its relevance in contemporary biomedical research.

The compound's structural features, including the pyrazole ring and sulfonamide moiety, make it a promising candidate for targeting various enzymes and receptors. Recent investigations have explored its inhibitory effects on carbonic anhydrases (CAs), a family of enzymes implicated in numerous physiological and pathological processes. Preliminary data suggest that 1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide exhibits selective inhibition against specific CA isoforms, which could be leveraged for the development of novel therapeutics for conditions such as glaucoma, epilepsy, and cancer.

In addition to its enzyme inhibitory properties, the compound has been evaluated for its pharmacokinetic and toxicological profiles. Advanced computational modeling and in vitro assays have provided insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies indicate favorable drug-like properties, although further optimization may be required to enhance its bioavailability and reduce potential off-target effects. The compound's stability under physiological conditions and its interaction with plasma proteins have also been subjects of recent research.

Another area of interest is the compound's potential application in antimicrobial therapy. Recent in vitro studies have demonstrated its efficacy against a range of bacterial and fungal pathogens, particularly those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of microbial cell wall synthesis and interference with essential metabolic pathways. These findings underscore the compound's versatility and its potential as a scaffold for developing new antimicrobial agents.

Future research directions for 1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide include structural modifications to improve its potency and selectivity, as well as in vivo studies to validate its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. The compound's unique chemical properties and broad biological activity make it a valuable asset in the ongoing quest for innovative treatments in the chemical biology and pharmaceutical sectors.

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